molecular formula C17H21N5O2 B2891815 6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-82-1

6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2891815
CAS No.: 887671-82-1
M. Wt: 327.388
InChI Key: PRXXSQUMUWRVRK-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex chemical compound with significant potential in scientific research. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the formation of the imidazole ring. The cyclopentyl group is introduced through a cycloaddition reaction, while the prop-2-enyl group is added via an alkylation process. The reaction conditions often require the use of strong bases and high temperatures to ensure the completion of the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high purity and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential to modulate cellular pathways and biological processes.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to cellular dysfunction.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

  • Other imidazole derivatives with varying substituents

Uniqueness: 6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific structural features, which contribute to its unique biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable tool in research and industry.

Properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-9-20-15(23)13-14(19(3)17(20)24)18-16-21(13)10-11(2)22(16)12-7-5-6-8-12/h4,10,12H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXXSQUMUWRVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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